3-cyano-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
Description
3-cyano-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a triazine-based compound featuring a 1,3,5-triazin-2-yl core substituted with methoxy and pyrrolidin-1-yl groups at the 4- and 6-positions, respectively. The benzamide moiety is linked via a methylene group to the triazine ring, with a cyano (-CN) substituent at the 3-position of the benzamide.
Properties
IUPAC Name |
3-cyano-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-25-17-21-14(20-16(22-17)23-7-2-3-8-23)11-19-15(24)13-6-4-5-12(9-13)10-18/h4-6,9H,2-3,7-8,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKNBBGKHLODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-cyano-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of 298.35 g/mol. Its structure includes a cyano group, a methoxy group, and a pyrrolidine moiety attached to a triazine ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound demonstrates inhibitory effects on specific kinases involved in cellular signaling pathways. For instance, it has been reported to interfere with the EGFR signaling pathway, which is crucial in cancer proliferation and survival .
- Antioxidant Activity : The presence of the cyano and methoxy groups contributes to its antioxidant properties, helping to mitigate oxidative stress in cells .
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic activity against various cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of Bcl-2 family proteins .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers treated various human cancer cell lines with the compound. Results indicated a dose-dependent cytotoxic effect with IC50 values lower than standard chemotherapeutics like doxorubicin. The study highlighted that the compound induced apoptosis via mitochondrial pathways, evidenced by increased caspase activity and altered mitochondrial membrane potential .
Case Study 2: Kinase Interaction
Another study focused on the interaction of this compound with kinases involved in tumor growth. The results demonstrated that it binds effectively to the ATP-binding site of EGFR with an affinity comparable to established inhibitors. This binding was confirmed through molecular docking studies and further validated by kinase assays showing significant inhibition at nanomolar concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and their functional distinctions are analyzed below:
Triazine Derivatives with Varied Amide Substituents
Key Insights :
- The cyano group in the target compound likely increases electronic density and binding affinity compared to thiophene or isoxazole substituents, which prioritize hydrophobic interactions .
- Molecular weight variations (345.4–380.4) suggest differences in solubility and bioavailability.
Triazine-Based Antifungal Agents
Compounds like LMM5 and LMM11 (1,3,4-oxadiazoles with benzamide groups) share a benzamide backbone but replace the triazine core with oxadiazole. These exhibit antifungal activity against Candida albicans via thioredoxin reductase (Trr1) inhibition . In contrast, the target compound’s triazine core may offer alternative binding modes due to its nitrogen-rich structure.
Agrochemical Triazines
Triazine herbicides such as metsulfuron methyl ester (4-methoxy-6-methyl-1,3,5-triazin-2-yl derivative) utilize sulfonylurea groups for acetolactate synthase (ALS) inhibition . The target compound lacks sulfonylurea functionality, suggesting divergent applications (e.g., pharmaceuticals vs. pesticides).
Research Findings and Implications
Structural Flexibility : The triazine core accommodates diverse substituents, enabling tailored electronic and steric properties.
Activity Drivers :
- Antifungal : Oxadiazole analogs (LMM5/LMM11) highlight the importance of heterocyclic cores in enzyme inhibition .
- Herbicidal : Methoxy and methyl groups in metsulfuron enhance herbicidal activity , whereas pyrrolidinyl and benzamide groups in the target compound may favor pharmaceutical use.
Unanswered Questions: No direct data exists on the target compound’s bioactivity; further studies are needed to elucidate its mechanism and efficacy.
Q & A
Basic: What synthetic strategies are critical for optimizing the yield and purity of 3-cyano-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide?
Answer:
The synthesis requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) are often needed for triazine ring formation but must avoid thermal degradation .
- Solvent selection : Polar aprotic solvents like DMF or ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance reaction efficiency and reduce by-products .
- Stepwise substitution : Sequential functionalization of the triazine core (e.g., methoxy and pyrrolidinyl groups) minimizes steric interference .
Methodological tip : Use thin-layer chromatography (TLC) to monitor intermediate steps and optimize reaction times .
Advanced: How can computational chemistry improve the design of novel synthetic pathways for this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error approaches:
- Reaction path search : Tools like GRRM or AFIR identify energetically favorable routes for triazine functionalization .
- Solvent effects : Molecular dynamics simulations model solvent interactions to optimize conditions (e.g., ionic liquids vs. conventional solvents) .
Validation : Cross-reference computational results with experimental kinetics (e.g., HPLC-monitored reactions) to refine models .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions on the triazine and benzamide moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak at m/z 381.1422) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Orthogonal assays : Validate target interactions using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding specificity .
- Cell-line standardization : Use isogenic cell lines to minimize variability in cytotoxicity studies (e.g., IC₅₀ discrepancies due to metabolic differences) .
- Dosage controls : Implement pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) to correlate in vitro and in vivo results .
Basic: Which functional groups in this compound influence its reactivity and pharmacological profile?
Answer:
- Triazine core : Acts as a hydrogen-bond acceptor, enabling interactions with enzymes (e.g., kinases) .
- Pyrrolidinyl group : Enhances solubility and modulates steric effects during target binding .
- Cyanobenzamide : Participates in π-π stacking and dipole interactions with hydrophobic protein pockets .
Structural analysis : X-ray crystallography or docking studies can map these interactions .
Advanced: What methodologies elucidate reaction mechanisms involving the triazine ring under varying pH?
Answer:
- Kinetic isotope effects (KIE) : Replace reactive hydrogens with deuterium to track proton transfer steps in acidic/basic conditions .
- pH-rate profiling : Measure reaction rates across pH 3–10 to identify rate-limiting steps (e.g., nucleophilic substitution vs. hydrolysis) .
- In situ FTIR : Monitor real-time changes in triazine ring vibrations (e.g., C=N stretching at 1550 cm⁻¹) during reactions .
Basic: How to design experiments for studying this compound’s enzyme inhibition potential?
Answer:
- Enzyme selection : Prioritize targets with structural homology to known triazine-binding proteins (e.g., dihydrofolate reductase) .
- Assay conditions : Use Tris-HCl buffer (pH 7.4) and 1 mM DTT to maintain enzyme stability during inhibition studies .
- Dose-response curves : Generate IC₅₀ values via 8-point dilution series (0.1–100 µM) with triplicate measurements .
Advanced: What strategies mitigate challenges in scaling up synthesis from lab to pilot scale?
Answer:
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic triazine reactions .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
- By-product recycling : Use membrane filtration (e.g., nanofiltration) to recover unreacted precursors .
Basic: How to assess the compound’s stability under storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks .
- Stability-indicating HPLC : Track degradation products (e.g., hydrolyzed triazine or oxidized benzamide) .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent moisture absorption .
Advanced: How can machine learning models predict novel derivatives with enhanced bioactivity?
Answer:
- Data curation : Compile SAR datasets from published triazine derivatives (e.g., IC₅₀, logP, solubility) .
- Feature selection : Train models on descriptors like topological polar surface area (TPSA) and molecular electronegativity .
- Validation : Synthesize top-predicted candidates and compare experimental vs. predicted activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
